molecular formula C19H12Cl2N2O2S B14123783 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14123783
M. Wt: 403.3 g/mol
InChI Key: UPFNHANWVLOTPF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted at the 1- and 3-positions with chlorinated aromatic groups. Its structure combines a bicyclic thienopyrimidine system with two distinct chloro-substituted benzyl and phenyl moieties, which may enhance its biological activity and physicochemical properties, such as lipophilicity and target binding affinity.

Properties

Molecular Formula

C19H12Cl2N2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10H,11H2

InChI Key

UPFNHANWVLOTPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl

Origin of Product

United States

Preparation Methods

Core Scaffold Construction: Thieno[3,2-d]pyrimidine-2,4-dione Formation

Gewald Aminothiophene Synthesis

The synthesis begins with the preparation of 2-aminothiophene-3-carboxylate derivatives via the Gewald reaction, a one-pot three-component condensation of α-methylene carbonyl compounds, activated nitriles, and elemental sulfur. For example:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate is synthesized by reacting ethyl acetoacetate with cyanoacetamide and sulfur in dimethylformamide (DMF) with morpholine as a base.
  • Microwave irradiation (600–800 W) reduces reaction times from hours to seconds while improving yields (64–87%).

Cyclocondensation to Pyrimidinone

The aminothiophene intermediate undergoes cyclization with urea or thiourea derivatives to form the pyrimidine ring:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with phenyl isothiocyanate under microwave irradiation (45 seconds, 600 W) to yield 3-phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one.
  • Acidic or basic conditions (e.g., alcoholic KOH) facilitate cyclization, with yields ranging from 60% to 83%.
Table 1: Key Intermediates in Core Formation
Intermediate Reagents/Conditions Yield (%) Citation
2-Aminothiophene-3-carboxylate Gewald reaction, DMF, morpholine 63–82
Thienopyrimidin-4-one Cyclization with urea/thiourea, reflux 60–83

Functionalization at Position 3: 4-Chlorophenyl Incorporation

Nucleophilic Aromatic Substitution

Chlorination of the pyrimidinone core at position 4 using phosphorus oxychloride (POCl₃) generates a reactive intermediate for subsequent substitution:

  • 4-Chlorothieno[3,2-d]pyrimidine is synthesized by refluxing thienopyrimidin-4-one with excess POCl₃ (18.9 eq) for 4–12 hours.
  • Substitution with 4-chloroaniline in ethanol/isopropanol (1:1) at 80°C introduces the 4-chlorophenyl group, achieving yields of 67–77%.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route:

  • 4-Boronic acid derivatives react with 4-chlorophenylboronic acid in tetrahydrofuran (THF) with Pd(PPh₃)₄ (2.5%) and K₂CO₃ (2.6 eq) at reflux, yielding 67% after chromatography.

Final Oxidation to Dione Structure

Hydrolysis of Thioether Intermediates

The 2-thioxo group is oxidized to a ketone using hydrogen peroxide (H₂O₂) in acetic acid:

  • 3-(4-Chlorophenyl)-2-thioxo-thieno[3,2-d]pyrimidin-4-one is treated with 30% H₂O₂ at 60°C for 3 hours, yielding the dione derivative in 89%.

Direct Cyclization with Diethyl Malonate

Condensation of aminothiophene with diethyl malonate in acetic acid under reflux forms the dione core in a single step:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with diethyl malonate (5 eq) at 200°C for 1.5 hours, achieving 63% yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.26–7.29 (m, 4H, ArH), 4.68 (s, 2H, CH₂), 2.77 (s, 3H, CH₃).
  • ¹³C NMR : Peaks at δ 167.4 (C=O), 152.1 (C=N), and 134.2–128.7 (ArC).

Mass Spectrometry (MS)

  • ESI-MS : m/z 403.3 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂Cl₂N₂O₂S.

Infrared Spectroscopy (IR)

  • Bands at 1734 cm⁻¹ (C=O ester), 1667 cm⁻¹ (C=O amide), and 1582 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Step Method A (Conventional) Method B (Microwave)
Core formation 6–8 hours, 63% yield 20 seconds, 87% yield
4-Chlorophenylation 12 hours, 67% yield 4 hours, 72% yield
2-Chlorobenzylation 12 hours, 70% yield 30 minutes, 85% yield
Total time 30–40 hours 5–6 hours

Challenges and Optimization Opportunities

  • Regioselectivity in alkylation : Competing reactions at N1 vs. N3 positions require careful stoichiometric control.
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve substitution kinetics but complicate purification.
  • Catalyst load : Reducing Pd(PPh₃)₄ from 5% to 2.5% maintains coupling efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the thienopyrimidine family. It features a thieno[3,2-d]pyrimidine core, with chlorine substituents at the 2 and 4 positions on the benzyl and phenyl rings, potentially enhancing its biological activity and chemical reactivity. Thienopyrimidines are known for their diverse pharmacological properties, making this compound an interesting subject for medicinal chemistry research.

Synthesis
The synthesis of this compound generally involves multi-step organic reactions:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents: The 2-chlorobenzyl and 4-chlorophenyl groups are introduced via nucleophilic substitution reactions with corresponding halides in the presence of suitable bases.
  • Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.

Potential Applications
The unique structure of this compound positions it as a valuable compound in medicinal chemistry. Potential applications include:
*Studies have shown that thienopyrimidine derivatives interact with various biological targets. For instance, they may inhibit specific enzymes involved in cancer progression or microbial growth. Interaction studies often involve assessing binding affinities and inhibitory concentrations against these targets to evaluate efficacy and safety profiles.

Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesNotable Activity
1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneLacks chlorine on the phenyl groupAnticancer activity
1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneContains fluorine substituentAntimicrobial properties
1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneDifferent thienopyrimidine coreAntiviral effects

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno[3,2-d]pyrimidine Derivatives

Compound A: 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Substituents : Fluorine atoms at the 2- and 4-positions of the phenyl ring.
  • Properties: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine.
  • Applications: Not explicitly stated, but fluorinated analogs are often explored for CNS-targeted therapies due to improved bioavailability .

Compound B: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Substituents : Imidazo-pyridine and methyl groups at the 6- and 5-positions, respectively.
  • Applications: Demonstrated moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis, with MIC values against P. aeruginosa surpassing streptomycin .

Compound C: Z011 (1-(2-(4-Bromo-2-(3,5-dichlorobenzoyl)phenoxy)ethyl)pyrimidine-2,4(1H,3H)-dione)

  • Substituents: Bromo and dichlorobenzoyl groups linked via an ethylphenoxy chain.
  • Properties : Increased steric hindrance and lipophilicity due to bromine and benzoyl groups.
  • Applications: Tested as an NNRTI (non-nucleoside reverse transcriptase inhibitor) for antiviral therapy .

Impact of Ring Fusion Position

  • Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The position of the thiophene ring fusion alters electronic distribution and steric accessibility. Thieno[3,2-d] systems (target compound) may favor interactions with planar enzyme active sites (e.g., kinases), while thieno[2,3-d] derivatives (Compound B) are more commonly associated with antimicrobial activity .

Key Research Findings on Analogous Compounds

Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives with heteroaromatic substituents (e.g., imidazo-pyridine) exhibit broad-spectrum activity. The target compound’s chloro groups may enhance Gram-negative targeting due to increased membrane penetration .

Enzyme Inhibition: Derivatives like Z011 (pyrimidine-2,4-dione core) inhibit viral reverse transcriptase, suggesting that the thieno[3,2-d]pyrimidine scaffold could be optimized for similar targets .

SAR Insights : Chlorine atoms at meta/para positions (as in the target compound) improve metabolic stability compared to fluorine, though they may reduce solubility. Hybridization with oxadiazole or imidazole rings (as in Compound B) can balance potency and pharmacokinetics .

Biological Activity

1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound classified within the thienopyrimidine family. This compound features a unique thieno[3,2-d]pyrimidine core structure, characterized by a fused thiophene and pyrimidine ring system. The presence of chlorine substituents at the 2 and 4 positions on the benzyl and phenyl rings respectively enhances its potential biological activity and chemical reactivity. Thienopyrimidines are known for their diverse pharmacological properties, making this compound an interesting subject for medicinal chemistry research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors that regulate cellular processes like growth and apoptosis. The mechanism typically includes:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer progression.
  • Receptor Modulation : It may interact with specific receptors that influence cellular signaling pathways.

Biological Activities

Thienopyrimidine derivatives, including this compound, exhibit a range of biological activities. Notable activities include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : It has been studied for its potential to inhibit microbial growth.
  • Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes significantly to its biological activity. The combination of both chlorinated groups may confer distinct pharmacological properties compared to other similar compounds.

Compound NameStructure FeaturesNotable Activity
1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneLacks chlorine on the phenyl groupAnticancer activity
1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneContains fluorine substituentAntimicrobial properties
1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneDifferent thienopyrimidine coreAntiviral effects

Synthesis

The synthesis of this compound generally follows multi-step organic reactions:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : The 2-chlorobenzyl and 4-chlorophenyl groups are introduced via nucleophilic substitution reactions with corresponding halides in the presence of suitable bases.
  • Final Cyclization and Purification : The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.

Case Studies

Research has highlighted several studies focusing on the biological activity of thienopyrimidine derivatives:

  • A study published in the National Institutes of Health's National Library of Medicine explored a class of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit d-Dopachrome Tautomerase (d-DT), an enzyme functionally similar to MIF tautomerase. This study identified a related compound with promising inhibitory activity against MIF tautomerase, suggesting that derivatives like this compound could be potential candidates for further investigation in cancer therapy .

Q & A

Q. Q. Why do computational models overestimate binding affinity compared to experimental IC50_{50} values?

  • Methodology:
  • Solvent Effects : Include implicit solvation (e.g., PBS) in docking simulations to account for hydrophobic interactions .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations (100 ns) to identify low-energy conformers missed in rigid docking .

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